molecular formula C28H24N2O6 B1208295 Redoxal CAS No. 52962-95-5

Redoxal

Cat. No. B1208295
CAS RN: 52962-95-5
M. Wt: 484.5 g/mol
InChI Key: IQZIRNIZQHVBMB-UHFFFAOYSA-N
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Description

Redoxal is a synthetic compound that was originally identified as an inhibitor of dihydroorotate dehydrogenase (DHODH), an essential enzyme in the de novo pyrimidine synthesis pathway . It has been used in research for its potential antiviral activity against human immunodeficiency virus type 1 .


Molecular Structure Analysis

Redoxal has a chemical formula of C28H24N2O6 and a molecular weight of 484.508 . Its InChI Key is IQZIRNIZQHVBMB-UHFFFAOYSA-N .


Chemical Reactions Analysis

Redoxal is known to inhibit the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo pyrimidine synthesis pathway . This suggests that it participates in redox reactions, but the specific chemical reactions involving Redoxal are not detailed in the available resources.

Scientific Research Applications

Redoxal in Educational Methodologies

  • Improving Science Process Skills : A study by Amelia & Syahmani (2016) focused on the application of a scientific approach to redox (Redoxal) learning. It showed significant improvements in students' science process skills, cognitive and affective learning outcomes, enhancing the educational process in chemistry.

Redoxal in Computational Predictions and Industry Applications

  • Computational Redox Potential Predictions : Research by Arumugam & Becker (2014) covers the theory behind the calculation of redox potentials in various fields, including organic compounds, inorganic complexes, and battery materials. It provides insights into computational approaches for predicting redox potentials, crucial for designing catalytic redox agents, battery materials, and environmental engineering solutions.

Redoxal in Nano-Technology and Medicine

  • Cerium Oxide Nanoparticles (Nanoceria) : A study by Lord et al. (2021) discusses the redox mimetic antioxidant properties of nanoceria, effective in treating diseases caused by reactive oxygen species (ROS). It highlights the critical need to understand nanoceria's behavior in biological environments for potential biomedical applications.

Redoxal in Energy Storage Technologies

  • Vanadium Redox Flow Batteries : Research by Schwenzer et al. (2011) reviews the use of membranes in vanadium redox flow batteries, a promising technology for large-scale energy storage. It identifies promising research strategies for improving efficiency and cost-competitiveness.

Redoxal in Electrochemical Systems and Logic Gates

  • Electrochemically Transduced XOR Logic Gate : A study by Liu, Offenhäusser, & Mayer (2010) explores the use of redox-active molecules in creating an XOR logic gate at the molecular level, demonstrating the potential of redoxal in data-processing and electronic applications.

Redoxal in Geological and Environmental Studies

  • Unconventional Geochemical Techniques : Research by Echarte & Morán (2016) discusses the Redox Complex, an unconventional geochemical technique for geological prospecting and environmental studies, offering insights into terrain modifications and metal targets.

Redoxal in Bioelectrocatalysis and Biomedical Engineering

  • Redox Polymers in Electrochemical Systems : A review by Yuan & Minteer (2019) discusses the expanding research area of redox polymers, focusing on applications in biofuel cells, electrosynthesis, supercapacitors, and redox flow batteries.

Mechanism of Action

Redoxal’s mechanism of action is primarily through the inhibition of DHODH, an essential enzyme in the de novo pyrimidine synthesis pathway . This inhibition can augment the antiviral activity of APOBEC3G against human immunodeficiency virus type 1 .

properties

IUPAC Name

2-[4-[4-(2-carboxyanilino)-3-methoxyphenyl]-2-methoxyanilino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O6/c1-35-25-15-17(11-13-23(25)29-21-9-5-3-7-19(21)27(31)32)18-12-14-24(26(16-18)36-2)30-22-10-6-4-8-20(22)28(33)34/h3-16,29-30H,1-2H3,(H,31,32)(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQZIRNIZQHVBMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC3=CC=CC=C3C(=O)O)OC)NC4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201004
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Redoxal

CAS RN

52962-95-5
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052962955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Redoxal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73735
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-((3,3'-Dimethoxy(1,1'-biphenyl)-4,4'-diyl)diimino)bis-benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-BIS-(2-CARBOXYPHENYLAMINO)-3,3'-DIMETHOXYBIPHENYL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,2'-((3,3'-DIMETHOXY(1,1'-BIPHENYL)-4,4'-DIYL)DIIMINO)BIS-BENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0VK2156M5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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